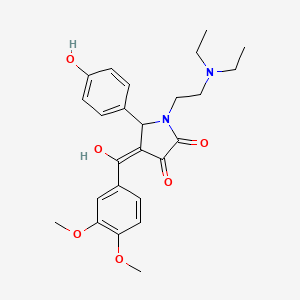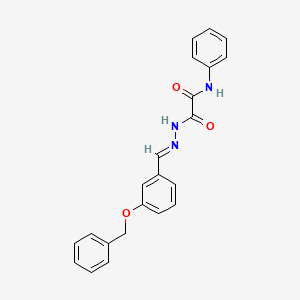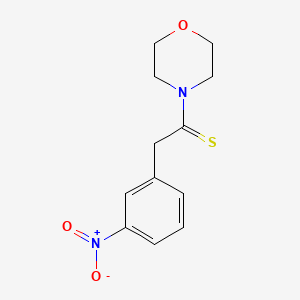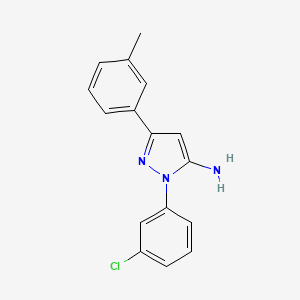![molecular formula C25H24N4O2S B12018799 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 483968-72-5](/img/structure/B12018799.png)
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-benzyl-5-(phénoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-méthylphényl)acétamide est un composé organique synthétique qui appartient à la classe des dérivés du triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[4-benzyl-5-(phénoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-méthylphényl)acétamide implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle triazole : Cela peut être réalisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des aldéhydes ou des cétones appropriés.
Introduction des groupes benzyl et phénoxymethyl : Ces groupes peuvent être introduits via des réactions de substitution nucléophile.
Formation de la liaison sulfanyl : Cette étape peut impliquer la réaction d’un thiol avec un électrophile approprié.
Formation d’acétamide : La dernière étape pourrait impliquer la réaction de l’intermédiaire avec un agent acylant pour former le groupe acétamide.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, des principes de chimie verte et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction pourraient cibler le cycle triazole ou le groupe acétamide, conduisant potentiellement à la formation d’amines ou d’autres dérivés réduits.
Substitution : Les groupes benzyl et phénoxymethyl pourraient être sensibles aux réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle et autres électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique pourrait en faire un intermédiaire précieux dans le développement de nouveaux matériaux ou catalyseurs.
Biologie
Biologiquement, les dérivés du triazole sont souvent étudiés pour leurs propriétés antimicrobiennes, antifongiques et anticancéreuses. Ce composé pourrait être étudié pour des activités similaires, conduisant potentiellement au développement de nouveaux agents thérapeutiques.
Médecine
En médecine, le composé pourrait être exploré pour son potentiel en tant que candidat médicament. Ses interactions avec les cibles biologiques pourraient être étudiées pour comprendre son mécanisme d’action et son potentiel thérapeutique.
Industrie
Industriellement, le composé pourrait trouver des applications dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du 2-{[4-benzyl-5-(phénoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-méthylphényl)acétamide dépendrait de son activité biologique spécifique. En général, les dérivés du triazole exercent leurs effets en interagissant avec des enzymes ou des récepteurs, perturbant les processus cellulaires normaux. Les cibles moléculaires et les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, la perturbation de l’intégrité de la membrane cellulaire ou l’interférence avec la réplication de l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Triazole : Un composé triazole de base avec une large gamme d’activités biologiques.
Triazoles benzyliques : Composés avec des groupes benzyliques similaires qui pourraient présenter des propriétés biologiques comparables.
Triazoles phénoxymethyl : Composés avec des groupes phénoxymethyl qui pourraient avoir une réactivité chimique similaire.
Unicité
Ce qui distingue le 2-{[4-benzyl-5-(phénoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-méthylphényl)acétamide, c’est sa combinaison spécifique de groupes fonctionnels, qui pourrait conférer des propriétés chimiques et biologiques uniques. Sa liaison sulfanyl et son groupe acétamide pourraient améliorer sa stabilité, sa réactivité ou son activité biologique par rapport à d’autres dérivés du triazole.
Propriétés
Numéro CAS |
483968-72-5 |
|---|---|
Formule moléculaire |
C25H24N4O2S |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-19-9-8-12-21(15-19)26-24(30)18-32-25-28-27-23(17-31-22-13-6-3-7-14-22)29(25)16-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H,26,30) |
Clé InChI |
XPZDXYPJUIEZOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018717.png)






![methyl 2-{2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018779.png)

![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018791.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018797.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018798.png)
![N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12018801.png)

